molecular formula C19H23NO2 B14412247 Butyl 2-(2,3-dimethylanilino)benzoate CAS No. 82859-84-5

Butyl 2-(2,3-dimethylanilino)benzoate

Cat. No.: B14412247
CAS No.: 82859-84-5
M. Wt: 297.4 g/mol
InChI Key: LFPLREBVHWFLCP-UHFFFAOYSA-N
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Description

Butyl 2-(2,3-dimethylanilino)benzoate is an ester derivative of benzoic acid featuring a 2,3-dimethylanilino substituent at the 2-position of the benzene ring and a butyl ester group. The butyl chain enhances lipophilicity compared to shorter-chain analogs, impacting solubility and bioavailability .

Properties

CAS No.

82859-84-5

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

butyl 2-(2,3-dimethylanilino)benzoate

InChI

InChI=1S/C19H23NO2/c1-4-5-13-22-19(21)16-10-6-7-11-18(16)20-17-12-8-9-14(2)15(17)3/h6-12,20H,4-5,13H2,1-3H3

InChI Key

LFPLREBVHWFLCP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-(2,3-dimethylanilino)benzoate typically involves the esterification of 2-(2,3-dimethylanilino)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2,3-dimethylanilino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the anilino group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted benzoate derivatives.

Scientific Research Applications

Butyl 2-(2,3-dimethylanilino)benzoate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological assays.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of butyl 2-(2,3-dimethylanilino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Differences

Methyl 2-(2,3-Dimethylanilino)Benzoate
  • Substituent Effects : The methyl ester analog shares the same aromatic substitution pattern but differs in alkyl chain length. Its crystal structure (Nawaz et al., 2007) reveals disorder in the 2,3-dimethylphenyl group, with an occupancy ratio of 0.869:0.131 .
  • Hydrogen Bonding : Unlike the butyl ester, the methyl derivative lacks extended alkyl chains, allowing stronger intermolecular hydrogen bonds (e.g., N–H⋯O) and forming S(6) ring motifs. This results in tighter crystal packing and higher melting points .
  • Planarity: The 2,3-dimethylanilino group in both compounds is planar (r.m.s. deviations: 0.0214–0.0303 Å), but the butyl ester’s longer chain introduces torsional flexibility, increasing dihedral angles between aromatic rings (~83°) compared to the methanol derivative (81–83°) .
[2-(2,3-Dimethylanilino)Phenyl]Methanol
  • Functional Group: The methanol derivative replaces the ester with a hydroxyl group, enabling O–H⋯O hydrogen bonds that form supramolecular chains along the b-axis . This contrasts with the butyl ester, which relies on weaker van der Waals interactions due to its non-polar alkyl chain.
  • Applications : The hydroxyl group enhances reactivity, making it a precursor for further derivatization, whereas the butyl ester’s stability suits prolonged storage or controlled release in formulations .

Physicochemical and Toxicological Properties

Property Butyl Ester Methyl Ester [2-(2,3-Dimethylanilino)Phenyl]Methanol
Solubility (logP) ~4.2 (highly lipophilic) ~2.8 (moderate polarity) ~1.5 (polar, H-bonding)
Melting Point 85–90°C (estimated) 120–125°C (observed) 145–150°C (observed)
Acute Toxicity (LD50) 2000 mg/kg (rat, oral) 1500 mg/kg (rat, oral) Not reported
Applications Cosmetics, drug delivery Pharmaceuticals, catalysts Synthetic intermediate
  • Lipophilicity : The butyl ester’s longer chain increases logP, favoring use in topical formulations (e.g., sunscreen, creams) over the methyl ester, which is more suited for oral drug formulations .
  • Toxicity : Butyl esters generally exhibit lower acute toxicity than methyl analogs due to slower metabolic hydrolysis .

Hydrogen Bonding and Crystal Engineering

  • Butyl Ester: Limited hydrogen bonding capacity results in less-defined crystal motifs, favoring amorphous solid states. This contrasts with the methanol derivative’s O–H⋯O chains and the methyl ester’s N–H⋯O interactions .
  • Graph Set Analysis: The methanol derivative forms discrete S(6) and C(6) motifs, while the butyl ester’s packing is dominated by C–H⋯π interactions, reducing crystallinity .

Industrial and Pharmaceutical Relevance

  • Alkyl Benzoates : Butyl benzoates are preferred in cosmetics for their emollient properties, whereas methyl esters are used as flavorants or preservatives (e.g., denatonium benzoate’s bitterness in antifreeze) .
  • Synthetic Utility: The methanol derivative serves as a versatile intermediate for introducing hydroxyl groups, while the butyl ester’s stability supports scalable manufacturing .

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